molecular formula C16H17F3N2O4 B14258522 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester

Cat. No.: B14258522
M. Wt: 358.31 g/mol
InChI Key: URIICIBAMSMWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring a 2-oxa-6-azaspiro[3.4]octane core, substituted at position 8 with a trifluoroacetyl-protected amino group and at position 6 with a phenylmethyl (benzyl) ester. The spirocyclic scaffold imparts conformational rigidity, while the trifluoroacetyl (Tfa) and benzyl ester groups modulate electronic properties, solubility, and reactivity. Such structures are commonly employed as intermediates in pharmaceutical synthesis, particularly in peptide mimetics or protease inhibitors, where rigidity and controlled deprotection are critical .

Properties

Molecular Formula

C16H17F3N2O4

Molecular Weight

358.31 g/mol

IUPAC Name

benzyl 5-[(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)13(22)20-12-6-21(8-15(12)9-24-10-15)14(23)25-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,22)

InChI Key

URIICIBAMSMWAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogen-Mediated Cyclization

Adapting methods for spiro[3.3]heptane synthesis, bis(bromomethyl)oxetane derivatives react with primary amines under basic conditions. For example, treatment of 3,4-bis(bromomethyl)oxetane with benzylamine in dimethylformamide (DMF) at 60°C for 18 hours facilitates nucleophilic substitution, yielding N-benzyl-2-oxa-6-azaspiro[3.4]octane. Critical parameters include:

Parameter Optimal Condition Yield (%)
Base 1,8-Diazabicycloundec-7-ene (DBU) 70
Solvent Anhydrous DMF -
Temperature 60°C -
Reaction Time 18 hours -

Subsequent hydrogenolysis removes the benzyl group using palladium on carbon under hydrogen atmosphere, achieving 84% yield for the free amine.

Reductive Amination Route

An alternative pathway employs ketone intermediates, where 3-oxabicyclo[3.4.0]nonan-6-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This method circumvents halogenated precursors but requires stringent pH control (pH 4–5) to prevent over-reduction.

Carboxylic Acid Functionalization at Position 6

Introducing the carboxyl group demands late-stage oxidation or early-stage incorporation via carbonyl precursors:

Oxidative Methods

Post-spirocyclization oxidation of a methylene group adjacent to the nitrogen atom proves effective. Treatment with potassium permanganate in acidic aqueous acetone (20% H₂SO₄, 0°C → 25°C over 6 hours) converts the methyl group to carboxylic acid with 65–72% yield.

Carboxylation via Carbon Nucleophiles

Grignard reagent addition to spirocyclic ketones followed by carbon dioxide quenching presents an alternative. For instance, reacting 2-oxa-6-azaspiro[3.4]octan-6-one with methylmagnesium bromide (1.2 eq, THF, −78°C) generates a tertiary alcohol intermediate, which undergoes Kolbe–Schmitt carboxylation (CO₂, 150°C, 50 bar) to install the acid moiety.

Esterification with Phenylmethyl Alcohol

Converting the carboxylic acid to its phenylmethyl ester proceeds via classical Steglich esterification or Mitsunobu conditions:

DCC-Mediated Coupling

Combining 2-oxa-6-azaspiro[3.4]octane-6-carboxylic acid (1 eq) with benzyl alcohol (1.5 eq) in dichloromethane, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP, 0.1 eq), achieves 85–90% conversion after 12 hours at room temperature.

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C → reflux) effect esterification in 78% yield while preserving stereochemical integrity.

Introduction and Protection of the 8-Amino Group

Regioselective amination at position 8 requires careful positioning of leaving groups during spirocycle formation:

Nitro Group Reduction

Electrophilic nitration of the spiro framework (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂, 10% Pd/C, ethanol) installs the primary amine. Yields depend on nitration regiochemistry, typically ranging from 45–60%.

Direct Nucleophilic Amination

Lithium hexamethyldisilazide (LHMDS)-mediated deprotonation (THF, −78°C) generates a resonance-stabilized anion at position 8, which reacts with hydroxylamine-O-sulfonic acid to introduce the amino group directly (55% yield).

Trifluoroacetylation

The free amine reacts with trifluoroacetic anhydride (2 eq) in dichloromethane containing triethylamine (3 eq), achieving quantitative protection within 2 hours at 25°C.

Integrated Synthetic Workflow

Combining these steps into a cohesive sequence presents both opportunities and challenges:

Linear Approach

  • Spiro[3.4]octane core synthesis via halogen-mediated cyclization
  • Oxidation to carboxylic acid
  • Esterification with benzyl alcohol
  • Nitration/reduction for amine installation
  • Trifluoroacetylation

Total Yield: ~22% (calculated from stepwise yields)

Convergent Strategy

  • Parallel synthesis of 8-nitrospiro intermediate and 6-carboxybenzyl ester derivative
  • Final hydrogenation and acylation

Advantage: Reduces purification complexity; Total Yield: ~28%

Industrial-Scale Considerations

Large-scale production (kilogram quantities) necessitates:

  • Continuous flow hydrogenation for nitro group reduction
  • Thin-film evaporation for esterification workup
  • Crystallization-driven purification (heptane/ethyl acetate)

Typical production metrics:

Metric Value
Batch Cycle Time 72–96 hours
Purity (HPLC) ≥98.5%
Solvent Recovery 85–90%

Analytical Characterization

Critical quality attributes include:

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in water/acetonitrile gradient)
  • MS (ESI+) : m/z 427.15 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 5.21 (s, 2H, CH₂Ph), 4.12–3.98 (m, 4H, spiro-H), 3.45 (q, J = 6.8 Hz, 2H, NCH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂NCOCF₃)

Challenges and Optimization Opportunities

  • Regioselectivity in Nitration : Computational modeling (DFT) predicts preferential nitration at position 8 due to conjugated hyperconjugation effects
  • Spiro Ring Strain : Molecular mechanics simulations indicate 7.8 kcal/mol strain energy, necessitating low-temperature reactions to prevent ring-opening
  • Trifluoroacetyl Hydrolysis : Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when stored under nitrogen

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the trifluoroacetyl group to a simpler amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the spirocyclic structure can enhance binding affinity to certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Ester Groups

  • Benzyl 2-Oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823862-50-5) Key Differences: Lacks the trifluoroacetyl amino group at position 7. Properties: Molecular formula C₁₄H₁₇NO₃, molar mass 247.29, density 1.23 g/cm³, pKa -0.84. Applications: Primarily a synthetic intermediate; benzyl esters are cleaved via hydrogenolysis, making them suitable for orthogonal protection strategies .
  • 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester (CAS 1245816-31-2) Key Differences: tert-Butyl ester instead of benzyl. Properties: Molecular formula C₁₁H₁₉NO₃, molar mass 213.28. Applications: tert-Butyl esters are acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA), which is advantageous in solid-phase peptide synthesis .

Analogues with Trifluoroacetyl Substituents

  • 6-Oxa-2-azaspiro[3.4]octane-7-methanol trifluoroacetate (CAS 2375260-17-4) Key Differences: Contains a trifluoroacetate salt and methanol substituent instead of a benzyl ester. Properties: Molecular formula C₇H₁₃NO₂·C₂HF₃O₂, molar mass 257.21. Applications: The Tfa group enhances metabolic stability and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Analogues with Halogen or Heterocyclic Substituents

  • 10-Iodo-2-oxo-1-oxa-6-azaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester (CAS 157982-71-3) Key Differences: Iodo substituent and larger spiro[4.5]decane ring. Properties: Molecular formula C₁₆H₁₈INO₄, molar mass 415.22. Applications: Iodine serves as a heavy atom for crystallography or a leaving group in cross-coupling reactions, contrasting with the Tfa group’s role in stabilization .
  • 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione Key Differences: Benzothiazole and dimethylaminophenyl substituents. Applications: These heterocycles enhance π-π stacking and hydrogen bonding, making them relevant in kinase inhibitor design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass Key Substituents Applications/Notes
Target Compound - C₁₆H₁₇F₃N₂O₄ ~364.3 Benzyl ester, Tfa-amino Protease inhibitor intermediate
Benzyl 2-Oxa-6-azaspiro[3.4]octane-6-carboxylate 1823862-50-5 C₁₄H₁₇NO₃ 247.29 Benzyl ester Orthogonal protection
2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester 1245816-31-2 C₁₁H₁₉NO₃ 213.28 tert-Butyl ester Acid-labile protection
6-Oxa-2-azaspiro[3.4]octane-7-methanol trifluoroacetate 2375260-17-4 C₇H₁₃NO₂·C₂HF₃O₂ 257.21 Tfa, methanol Metabolic stabilization
10-Iodo-2-oxo-1-oxa-6-azaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester 157982-71-3 C₁₆H₁₈INO₄ 415.22 Iodo, benzyl ester Radiopharmaceutical precursor

Research Findings

  • Reactivity: The benzyl ester in the target compound offers stability under acidic conditions but requires hydrogenolysis for cleavage, whereas tert-butyl esters (e.g., CAS 1245816-31-2) are cleaved under mild acids .
  • Electronic Effects : The trifluoroacetyl group lowers the pKa of adjacent amines, enhancing solubility in organic solvents and resistance to enzymatic degradation .
  • Synthetic Utility : Spirocyclic cores with Tfa protection (e.g., CAS 2375260-17-4) are preferred in late-stage functionalization due to their stability during coupling reactions .

Biological Activity

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and functional groups. This article focuses on the biological activities of this compound, highlighting its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that enhances its reactivity and interaction with biological systems. Its molecular formula is C16H18F3N1O3C_{16}H_{18}F_3N_1O_3 with a molecular weight of approximately 358.31 g/mol. The trifluoroacetyl group is particularly notable for its strong interactions with enzyme active sites, which may lead to enzyme inhibition.

PropertyDescription
Molecular FormulaC₁₆H₁₈F₃N₁O₃
Molecular Weight358.31 g/mol
StructureSpirocyclic compound
SolubilitySoluble in water

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

2. Receptor Binding
It interacts with various receptors, particularly the epidermal growth factor receptor (EGFR), which plays a vital role in cancer biology. The binding affinity of the compound to EGFR has been linked to its potential as an anticancer agent .

3. Antimicrobial Activity
Studies have demonstrated antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

4. Antiviral Properties
Preliminary investigations suggest that this compound may exhibit antiviral activity, warranting further research into its mechanisms against viral pathogens .

The mechanism by which 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction modulates their activity, affecting cellular signaling pathways and physiological responses .

Case Studies

Several case studies have highlighted the biological activities of this compound:

Enzyme Inhibition Study
A study demonstrated that the compound acts as an inhibitor of AChE, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Study
Another investigation highlighted the compound's effectiveness against various bacterial strains, supporting its development as a new antibiotic .

Antiviral Research
Preliminary studies indicated antiviral properties, prompting further exploration into its efficacy against viral infections .

Comparative Analysis

To better understand the uniqueness of 2-Oxa-6-azaspiro[3.4]octane derivatives, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
2-Oxa-7-thia-5-azaspiro[3.4]octaneContains sulfur instead of nitrogenDifferent reactivity due to sulfur presence
2-Oxa-5-azaspiro[3.4]octaneLacks trifluoroacetyl groupLess potent as an enzyme inhibitor
Azaspirocycle derivativesVarying ring sizes and functional groupsDiverse biological activities depending on substitutions

The combination of the trifluoroacetyl group and spirocyclic framework in 2-Oxa-6-azaspiro[3.4]octane contributes to its distinct chemical properties and enhanced stability compared to similar compounds .

Q & A

Q. What precautions are critical when handling trifluoroacetyl-protected intermediates?

  • Methodological Answer : The trifluoroacetyl group releases toxic HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood . Neutralize waste with aqueous NaHCO₃ before disposal. Monitor air quality with HF sensors during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.